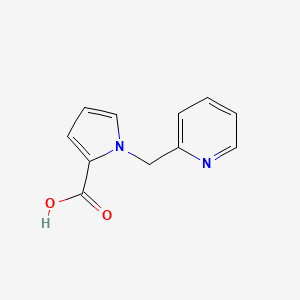

1-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylic acid

Overview

Description

Compounds with structures similar to “1-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylic acid” often contain a pyridine and a pyrrole ring. These are aromatic heterocyclic compounds, which means they contain a ring structure with alternating single and double bonds, and at least one of the atoms in the ring is a non-carbon atom .

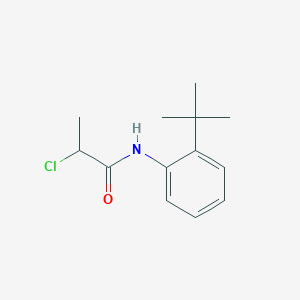

Synthesis Analysis

The synthesis of similar compounds often involves the formation of the pyridine and pyrrole rings, followed by the introduction of the carboxylic acid group . The exact method would depend on the specific compound and the desired substituents.

Molecular Structure Analysis

The molecular structure of similar compounds would include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom). The carboxylic acid group (-COOH) would be attached to one of the carbon atoms in the pyrrole ring .

Scientific Research Applications

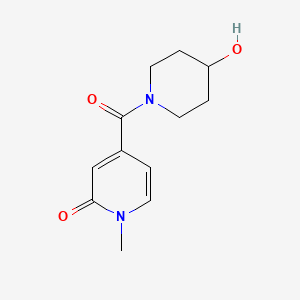

C-H Functionalization and Redox-Annulations

Cyclic amines undergo redox-annulations with α,β-unsaturated aldehydes and ketones, facilitated by carboxylic acid. This process leads to the formation of ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced to pyrrolidines, demonstrating the compound's role in versatile synthetic pathways (Kang et al., 2015).

Ring Opening Reactions

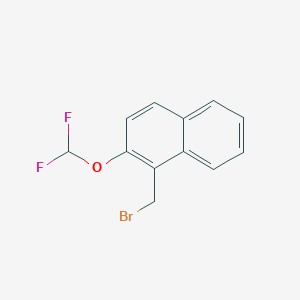

In the presence of trifluoroacetic acid and 2-naphthol, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides undergo ring opening, leading to the synthesis of dibenzoxanthenes. This highlights its application in the formation of complex organic structures and potential use in materials science (Gazizov et al., 2015).

Formation of Metal-Organic Frameworks

Pyridine-2,6-dicarboxylic acid interacts with nickel(II) nitrate under hydrothermal conditions to form metal-organic frameworks. These frameworks feature polycatenane-like structures through hydrogen-bonding interactions, indicating the compound's utility in designing porous materials for gas storage or catalysis (Ghosh & Bharadwaj, 2005).

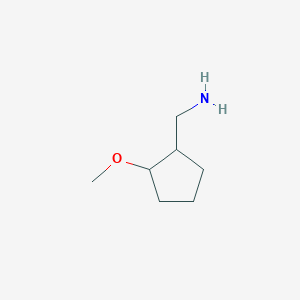

Synthesis of Pyrrolidin-1-Oxyl Fatty Acids

The compound is instrumental in synthesizing mono- and di-carboxylic acid derivatives featuring a pyrrolidin-1-oxyl ring. This method, involving Michael addition followed by ring closure and phase-transfer oxidation, is significant for preparing stable free radicals (spin labels) for research in biochemistry and biophysics (Hideg & Lex, 1984).

Supramolecular Synthons in Crystal Engineering

The recurrence of carboxylic acid-pyridine supramolecular synthon V in the crystal structures of pyridine and pyrazine monocarboxylic acids demonstrates its application in crystal engineering strategies. This helps in understanding molecular assembly in solids, crucial for designing new materials with desired properties (Vishweshwar et al., 2002).

Future Directions

properties

IUPAC Name |

1-(pyridin-2-ylmethyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)10-5-3-7-13(10)8-9-4-1-2-6-12-9/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLOOPLVQVHWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylic acid | |

CAS RN |

896049-13-1 | |

| Record name | 1-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid](/img/structure/B1517916.png)

![2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517921.png)

![N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide](/img/structure/B1517924.png)

![N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide](/img/structure/B1517925.png)

![3-Benzyl-3,9-diazabicyclo[3.3.2]decane](/img/structure/B1517935.png)

![2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid](/img/structure/B1517939.png)